

# A Comprehensive Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate

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## Compound of Interest

Compound Name: 4-Formyl-2-methoxy-3-nitrophenyl acetate

Cat. No.: B1330322

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This technical guide provides an in-depth overview of **4-Formyl-2-methoxy-3-nitrophenyl acetate**, a key intermediate in organic synthesis. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its applications in various fields, including pharmaceuticals and agrochemicals.

## Molecular Properties

The fundamental molecular characteristics of **4-Formyl-2-methoxy-3-nitrophenyl acetate** are summarized below.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>6</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	239.18 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	2698-69-3 <a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis and Experimental Protocols

**4-Formyl-2-methoxy-3-nitrophenyl acetate** plays a significant role as a stable intermediate for the synthesis of more complex molecules.[\[4\]](#) The acetate group serves as a protecting

group for the phenolic hydroxyl group, which is crucial in multi-step synthetic pathways.<sup>[4]</sup> The synthesis of this compound is typically achieved through a two-step process starting from vanillin.

The initial step involves the acetylation of vanillin to protect the phenolic hydroxyl group.<sup>[4]</sup>

#### Experimental Protocol:

- Materials: Vanillin, Acetic Anhydride, Pyridine (as catalyst), Dichloromethane (solvent).
- Procedure:
  - Dissolve vanillin in dichloromethane in a round-bottom flask.
  - Add a catalytic amount of pyridine to the solution.
  - Slowly add acetic anhydride to the mixture at room temperature.
  - Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride.
  - The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-formyl-2-methoxyphenyl acetate.

The second step is the nitration of the acetylated vanillin. This reaction is regioselective due to the directing effects of the substituents on the aromatic ring.<sup>[4]</sup>

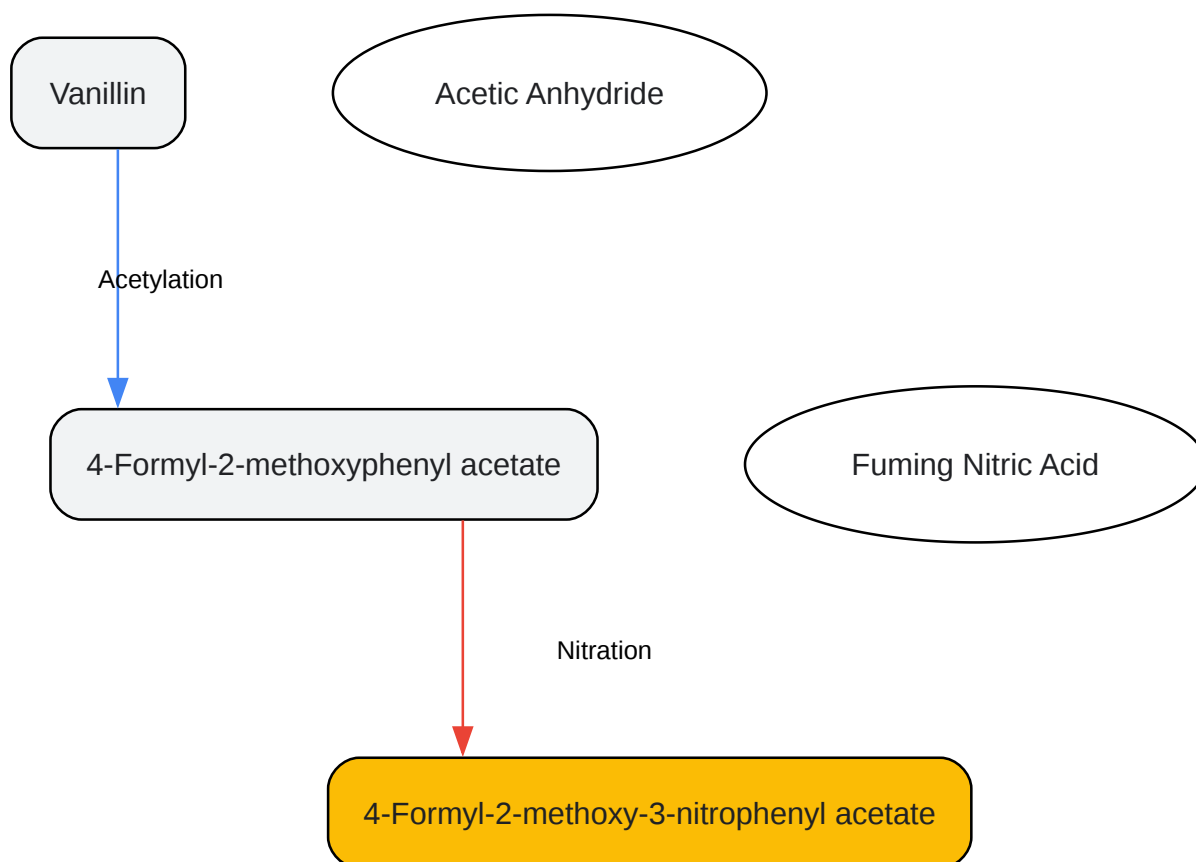
#### Experimental Protocol:

- Materials: 4-Formyl-2-methoxyphenyl acetate, Fuming Nitric Acid, Dichloromethane (solvent).
- Procedure:

- Dissolve the 4-formyl-2-methoxyphenyl acetate in dichloromethane and cool the solution to between -10 and -5 °C using an ice-salt bath.[4]
- Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the low temperature to control the exothermic reaction and minimize byproduct formation.[4]
- After the addition is complete, allow the reaction to stir at this temperature for a specified time, monitoring the reaction's progress by TLC.
- Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.
- Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution until the washings are neutral.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude **4-formyl-2-methoxy-3-nitrophenyl acetate**.
- The crude product can be further purified by recrystallization.

## Synthesis Workflow

The following diagram illustrates the two-step synthesis of **4-Formyl-2-methoxy-3-nitrophenyl acetate** from vanillin.



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Caption: Synthesis of **4-Formyl-2-methoxy-3-nitrophenyl acetate**.

## Applications and Further Reactions

**4-Formyl-2-methoxy-3-nitrophenyl acetate** is a valuable intermediate in the synthesis of various organic compounds. Its reactive formyl and nitro groups make it suitable for creating more complex molecules.[1] It is utilized in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1]

One key application is its conversion to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[4]

Experimental Protocol:

- Materials: **4-Formyl-2-methoxy-3-nitrophenyl acetate**, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Benzene.

- Procedure:
  - A mixture of 4-methoxy-3-nitrophenyl acetate and a solution of NaOH in water is stirred and heated on a steam bath for 2 hours.[5]
  - The reaction solution is then acidified with concentrated HCl, ensuring the temperature remains below 20°C.[5]
  - The acidic solution is extracted three times with benzene.[5]
  - The combined benzene extracts are dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated in vacuo to yield 4-methoxy-3-nitrophenol.[5]

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